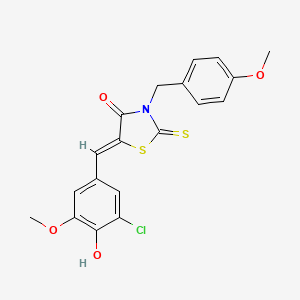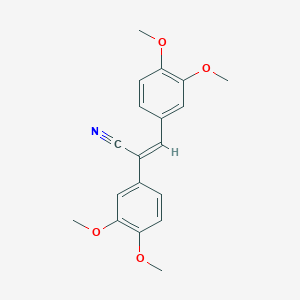![molecular formula C19H30O4S2 B4965040 2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate](/img/structure/B4965040.png)
2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate, also known as BBME, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.
Wirkmechanismus
The mechanism of action of 2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body, including the NF-κB pathway and the MAPK pathway. 2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate has been shown to have a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the protection of neuronal cells from damage. 2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate in lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Another advantage is its low toxicity, which makes it safe for use in animal studies. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate. One area of interest is the development of 2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of 2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate's potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of 2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate and its effects on various signaling pathways in the body.
Synthesemethoden
2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate can be synthesized using a multi-step process that involves the reaction of 4-methylbenzoic acid with butylsulfinylmethyl chloride, followed by the reaction of the resulting intermediate with butylsulfinylmethyl lithium. The final step involves the reaction of the resulting intermediate with butylsulfinyl lithium, which yields 2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate as a white solid.
Wissenschaftliche Forschungsanwendungen
2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate has been studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
1,3-bis(butylsulfinyl)propan-2-yl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O4S2/c1-4-6-12-24(21)14-18(15-25(22)13-7-5-2)23-19(20)17-10-8-16(3)9-11-17/h8-11,18H,4-7,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXQKCAJAHKMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CC(CS(=O)CCCC)OC(=O)C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(butylsulfinyl)propan-2-yl 4-methylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4964976.png)
![ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4964982.png)
![1'-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4964989.png)
![N-[(allylamino)carbonothioyl]-2-furamide](/img/structure/B4964993.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-isonicotinoyl-4-piperidinecarboxamide](/img/structure/B4965002.png)

![N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine](/img/structure/B4965017.png)
![3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B4965021.png)
![2-bromo-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4965026.png)
![N~2~-(4-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4965041.png)

![1-[3-(2-bromophenoxy)propyl]pyrrolidine oxalate](/img/structure/B4965050.png)